5,7-Difluoroquinoxaline is a fluorinated derivative of quinoxaline, a bicyclic compound composed of two fused aromatic rings containing nitrogen atoms. This compound has garnered attention due to its unique electronic properties and potential applications in various fields, particularly in organic electronics and medicinal chemistry. The presence of fluorine atoms enhances its electron-withdrawing capabilities, making it valuable in the development of donor-acceptor systems and as a building block for various organic compounds.
5,7-Difluoroquinoxaline is classified under the category of heterocyclic compounds, specifically as a member of the quinoxaline family. It is synthesized through various chemical methods involving fluorinated precursors. The compound's structure can be represented as follows:
The synthesis of 5,7-difluoroquinoxaline typically involves several key methods:
The reaction conditions often involve heating and the use of solvents like acetic acid or tetrahydrofuran. For instance, reactions with indoles require specific conditions to yield indole-substituted derivatives effectively .
The molecular structure of 5,7-difluoroquinoxaline features a quinoxaline core with two fluorine substituents at positions 5 and 7. This arrangement significantly impacts its electronic properties.
5,7-Difluoroquinoxaline participates in various chemical reactions:
The choice of reagents and conditions plays a crucial role in determining the success and yield of these reactions. For example, using sodium azide in nucleophilic substitution can lead to diverse substituted products.
The mechanism of action for 5,7-difluoroquinoxaline primarily involves its role as an electron acceptor in donor-acceptor systems. The presence of fluorine enhances its electron-withdrawing properties, which is critical for:
Research indicates that incorporating fluorinated quinoxalines into polymer matrices can lower the highest occupied molecular orbital energy levels, thereby improving device performance in organic solar cells .
5,7-Difluoroquinoxaline has several scientific applications:
Quinoxaline, a benzopyrazine system comprising a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry and materials science. This heterocyclic nucleus exhibits aromatic character stabilized by resonance, with a planar geometry that facilitates interactions with biological targets and solid-state stacking . The parent quinoxaline molecule is a white crystalline solid (melting point 29–30°C) with moderate water solubility and weak basicity (pKa ≈ 0.56) . Its electronic configuration features two ionization states at 8.99 eV and 10.72 eV, contributing to distinctive reactivity patterns . The electrostatic potential across the ring system creates regions of varying electron density, enabling both electrophilic and nucleophilic attacks at specific positions . These intrinsic properties establish quinoxaline as a versatile template for structural modification, particularly through halogenation, which tailors its physicochemical and biological attributes.
Table 1: Core Properties of Quinoxaline and Selected Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Log P | pKa | Key Structural Features |
---|---|---|---|---|---|
Quinoxaline | C₈H₆N₂ | 130.15 | 1.18 | 0.56 | Unsubstituted fused ring system |
5,7-Difluoroquinoxaline | C₈H₄F₂N₂ | 166.13 | 1.87* | -0.42* | Fluorine atoms at C5 and C7 |
2,3-Dichloroquinoxaline | C₈H₄Cl₂N₂ | 199.04 | 2.35 | -2.42 | Chlorine atoms at C2 and C3 |
2,6-Dichloroquinoxaline | C₈H₄Cl₂N₂ | 199.04 | 2.41 | N/A | Chlorine atoms at C2 and C6 |
*Estimated values based on computational modeling
The quinoxaline core's reactivity landscape is governed by the electron-deficient pyrazine ring and the relatively electron-rich benzene ring. This electronic asymmetry creates distinct sites for chemical modification: positions 2 and 3 (pyrazine ring) are susceptible to nucleophilic substitution, while positions 5–8 (benzene ring) favor electrophilic substitution [7]. The introduction of substituents dramatically alters this intrinsic behavior. For example, halogen atoms at C5 and C7 exert powerful inductive effects (-I) due to fluorine's high electronegativity (3.98 on the Pauling scale), withdrawing electron density from the benzene ring [8]. This modification increases the core's polarity and dipole moment while reducing basicity compared to unsubstituted quinoxaline .
Crystallographic analyses reveal that halogen substitutions influence molecular packing. 2,3-Dichloroquinoxaline (mp 152–154°C) and 2,6-dichloroquinoxaline (mp 153–157°C) both form crystalline solids with densities exceeding 1.4 g/cm³, indicating tight lattice arrangements facilitated by halogen bonding [7] [8]. In contrast, computational models predict that 5,7-difluoroquinoxaline would exhibit altered crystal morphology due to fluorine's smaller atomic radius (0.72 Å vs. chlorine's 0.99 Å) and reduced polarizability [8]. These structural parameters directly impact material properties like solubility and thermal stability—critical factors in pharmaceutical formulation.
Halogen atoms serve as directing groups and activating moieties that profoundly alter quinoxaline reactivity. Chlorine at C2/C3 enables nucleophilic displacement by amines, alcohols, or thiols under mild conditions due to the adjacent nitrogen's electron-withdrawing resonance effect (-R) [3] [7]. This reactivity is exploited in synthesizing drug intermediates like 2-hydrazino-6,7-dichloroquinoxaline, where chlorine facilitates hydrazine substitution at C2 [3]. Conversely, chlorine at benzene ring positions (C6/C7) requires harsher conditions for substitution due to the absence of adjacent electron-withdrawing groups [7].
The positional dependence of halogen reactivity is exemplified by 5-bromo-2,3-dichloroquinoxaline: the C2/C3 chlorines undergo nucleophilic replacement at room temperature, while the C5 bromine participates in palladium-catalyzed cross-coupling (e.g., Suzuki reactions) [4]. Fluorine displays distinct behavior: its strong C-F bond (bond dissociation energy ≈ 485 kJ/mol) resists displacement but profoundly influences electronic properties through negative hyperconjugation. This effect stabilizes developing charges in transition states, enhancing interactions with biological targets .
Table 2: Influence of Halogen Position on Quinoxaline Reactivity
Halogen Position | Susceptible Reactions | Typical Conditions | Electronic Effects |
---|---|---|---|
C2/C3 (pyrazine) | Nucleophilic substitution | Amines, 25–80°C, no catalyst | Strong -I and -R effects |
C5/C8 (benzene) | Electrophilic substitution | Halogenation, nitration, Lewis acid | Moderate -I effect |
C6/C7 (benzene) | Cross-coupling | Pd-catalyzed, 80–120°C | Weak -I effect |
Fluorine's unique bioisosteric properties allow it to mimic hydroxyl groups while conferring enhanced metabolic stability and improved membrane permeability. In quinoxalines, difluorination at C5 and C7 creates compounds with increased lipophilicity (Log P ≈ 1.87) compared to non-fluorinated analogs, facilitating passive diffusion across biological membranes . The strong dipole moment (estimated >2.5 D) enhances target binding via dipole-dipole interactions and hydrogen bonding, where fluorine acts as a hydrogen bond acceptor . These properties explain fluorine's prevalence in pharmaceuticals: over 30% of agrochemicals and 20% of drugs contain fluorine, including quinoxaline-based candidates .
The electronic perturbations from 5,7-difluoro substitution modulate biological activity. Fluorine's -I effect reduces the benzene ring's electron density, enhancing π-stacking with aromatic residues in enzyme binding pockets. This modification also decreases oxidative metabolism at adjacent positions, prolonging half-life in vivo [9]. In anticancer quinoxalines, fluorinated derivatives exhibit superior potency profiles against kinase targets compared to chloro- or bromo-analogs, attributed to fluorine's optimal van der Waals radius (1.47 Å) for fitting hydrophobic pockets . These advantages position 5,7-difluoroquinoxaline as a strategic intermediate for developing therapeutics targeting infectious diseases, oncology, and CNS disorders.
Table 3: Therapeutic Applications of Halogenated Quinoxaline Derivatives
Therapeutic Area | Biological Targets | Role of Halogen | Reference Compound |
---|---|---|---|
Antimalarial | Heme polymerization | Enhances binding affinity to heme | 4,7-Dichloroquinoline |
Anticancer | Tyrosine kinases, topoisomerases | Improves cell penetration and target affinity | Quinoxaline-based kinase inhibitors |
Antimicrobial | DNA gyrase, enoyl-ACP reductase | Increases lipophilicity for membrane disruption | Halogenated quinoxaline antibiotics [3] |
Neuropharmacology | NMDA receptors, ion channels | Modulates electronic properties for receptor interaction | 6,7-Dichloro derivatives [2] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2